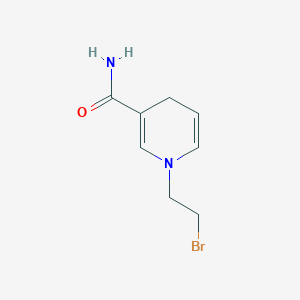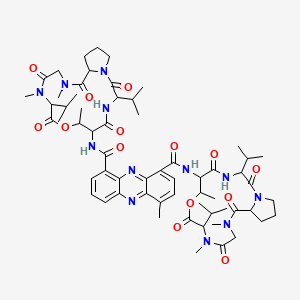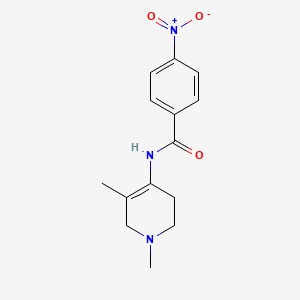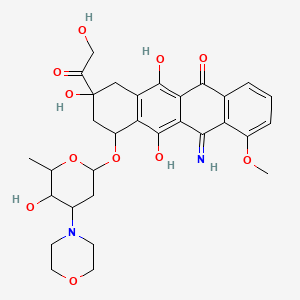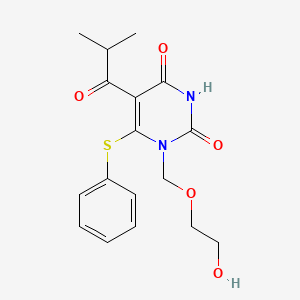
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-(2-methyl-1-oxopropyl)-6-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethoxy)-5-isobutyryl-6-phenylsulfonyl-1H-indole is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a hydroxyethoxy group, an isobutyryl group, and a phenylsulfonyl group attached to an indole core
Preparation Methods
The synthesis of 1-(2-Hydroxyethoxy)-5-isobutyryl-6-phenylsulfonyl-1H-indole involves multiple steps, each requiring specific reagents and conditions:
-
Synthetic Routes
Step 1: The preparation begins with the functionalization of the indole core
Step 2: The isobutyryl group is introduced via an acylation reaction, typically using isobutyryl chloride in the presence of a base such as pyridine.
Step 3: The phenylsulfonyl group is added through a sulfonylation reaction using phenylsulfonyl chloride and a base like triethylamine.
-
Industrial Production Methods
- Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-(2-Hydroxyethoxy)-5-isobutyryl-6-phenylsulfonyl-1H-indole undergoes various chemical reactions, including:
-
Oxidation
- The hydroxyethoxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Major Product: The resulting product is a ketone derivative of the original compound.
-
Reduction
- The isobutyryl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Major Product: The resulting product is an alcohol derivative of the original compound.
-
Substitution
- The phenylsulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Major Product: The resulting products are sulfonamide or sulfonothiol derivatives.
Scientific Research Applications
1-(2-Hydroxyethoxy)-5-isobutyryl-6-phenylsulfonyl-1H-indole has several applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Acts as a reagent in various organic transformations.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
-
Industry
- Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethoxy)-5-isobutyryl-6-phenylsulfonyl-1H-indole involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound may interact with enzymes, altering their activity through covalent modification or non-covalent binding.
- It can also bind to receptors, modulating their signaling pathways.
-
Pathways Involved
- The compound’s effects on cellular pathways can include inhibition of inflammatory mediators, induction of apoptosis in cancer cells, and modulation of metabolic processes.
Comparison with Similar Compounds
1-(2-Hydroxyethoxy)-5-isobutyryl-6-phenylsulfonyl-1H-indole can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(2-Hydroxyethoxy)-5-acetyl-6-phenylsulfonyl-1H-indole: Differing by the acyl group, this compound may have different reactivity and biological activity.
1-(2-Hydroxyethoxy)-5-isobutyryl-6-methylsulfonyl-1H-indole: Differing by the sulfonyl group, this compound may exhibit different chemical and biological properties.
-
Uniqueness
- The specific combination of functional groups in 1-(2-Hydroxyethoxy)-5-isobutyryl-6-phenylsulfonyl-1H-indole imparts unique chemical reactivity and potential applications that distinguish it from similar compounds.
Properties
CAS No. |
125057-02-5 |
|---|---|
Molecular Formula |
C17H20N2O5S |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-(2-methylpropanoyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N2O5S/c1-11(2)14(21)13-15(22)18-17(23)19(10-24-9-8-20)16(13)25-12-6-4-3-5-7-12/h3-7,11,20H,8-10H2,1-2H3,(H,18,22,23) |
InChI Key |
FSYUXXIGBJFZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


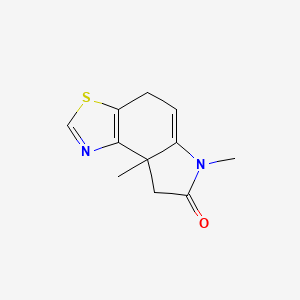

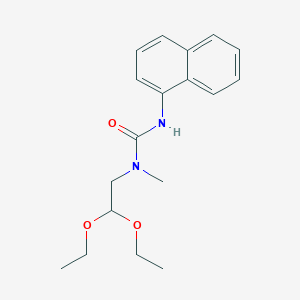
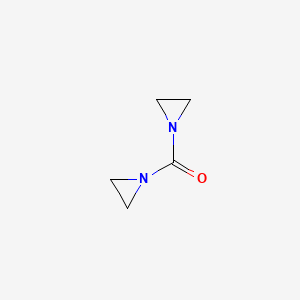
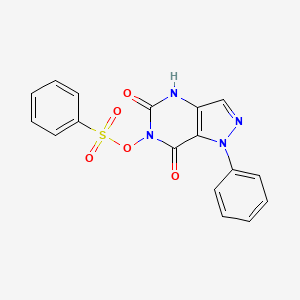
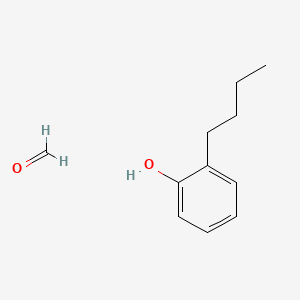
![[4-[[4-[[4-[(4-Phosphonophenyl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]phenyl]phosphonic acid](/img/structure/B12811805.png)

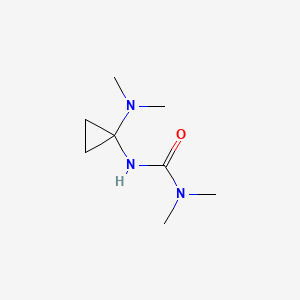
![[(E)-6-[(3S,16R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-2,11-dioxo-3,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12811816.png)
